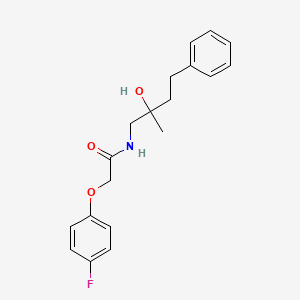
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, also known as FPHBA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and cancer progression. In
Mécanisme D'action
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide selectively binds to the P2Y14 receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, immune response, and cancer progression. By binding to this receptor, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide inhibits its activation and downstream signaling pathways, leading to the observed effects on cancer cell migration and inflammation.
Biochemical and physiological effects:
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to exhibit anti-cancer and anti-inflammatory effects in vitro and in animal models. Specifically, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to inhibit cancer cell migration and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide in lab experiments is its selective antagonism towards the P2Y14 receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, one limitation of using 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
Orientations Futures
Future research on 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide could focus on investigating its potential applications in various disease models, such as cancer and inflammation. Additionally, further studies could be conducted to optimize the synthesis method of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide to increase its yield and availability for research purposes. Finally, the development of more selective and potent P2Y14 receptor antagonists could be explored to further investigate the role of this receptor in various physiological processes.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide involves several steps, starting with the reaction of 4-fluoroanisole with 2-bromo-2-methyl-4-phenylbutyronitrile to yield 2-(4-fluorophenoxy)-N-(2-cyanopropan-2-yl)-2-methyl-4-phenylbutyramide. This intermediate is then reduced with lithium aluminum hydride to produce the desired compound, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to exhibit selective antagonism towards the P2Y14 receptor, which is involved in various physiological processes such as inflammation, immune response, and cancer progression. Therefore, this compound has potential applications in the research of these areas. For example, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to inhibit the migration of cancer cells in vitro, suggesting its potential use as an anti-cancer agent. Additionally, 2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide has been shown to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-24-17-9-7-16(20)8-10-17/h2-10,23H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIZVYHXCESFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)COC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

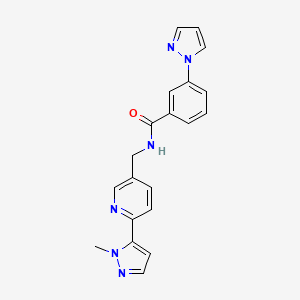
![Ethyl 2-(3-chloropropanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968956.png)
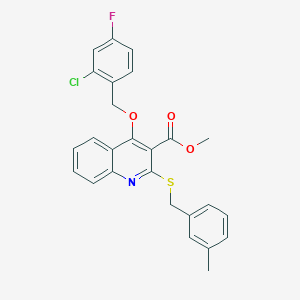
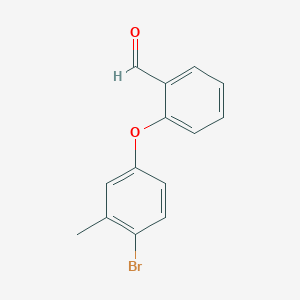
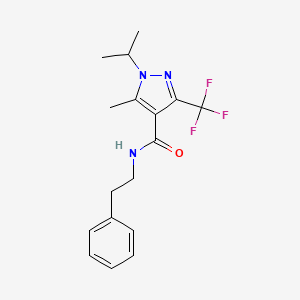
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2968962.png)
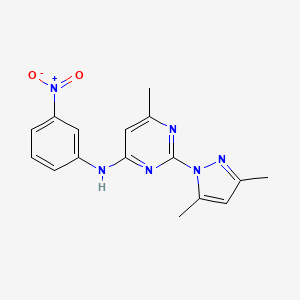
![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2968964.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)
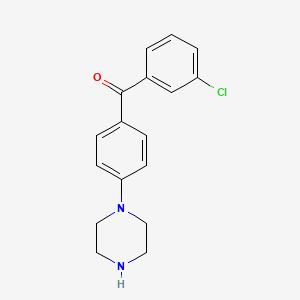

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclohexanecarboxamide](/img/structure/B2968973.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)